Isochlorogenic acid A

Descripción general

Descripción

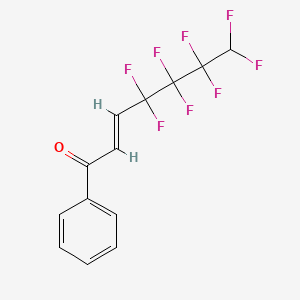

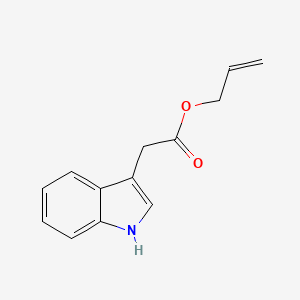

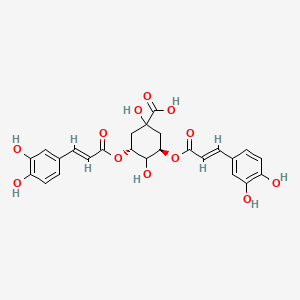

Isochlorogenic acid A is a chemical compound with the molecular formula C25H24O12 and a molecular weight of 516.45 . It is a metabolite, a hepatoprotective agent, and an antineoplastic agent. It is functionally related to (-)-quinic acid and trans-caffeic acid . Isochlorogenic acid A has multiple biological and pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, hypoglycemic, neuroprotective, cardiovascular protective effects, and hepatoprotective properties .

Chemical Reactions Analysis

Isochlorogenic acid A has been found to interact with various biological systems. For example, it has been suggested that chlorogenic acid (CA) and isochlorogenic acid A (iso-CAA) were good candidates to replace synthetic preservatives. Moreover, the bactericidal activity of iso-CAA was stronger than CA, and the anti-bacterial activities of iso-CAA and CA were highly membrane-dependent .

Physical And Chemical Properties Analysis

Isochlorogenic acid A has a molecular formula of C25H24O12 and a molecular weight of 516.45 . Further details about its physical and chemical properties are not provided in the search results.

Aplicaciones Científicas De Investigación

Platelet Production

Isochlorogenic acid A has been identified as an innovative inducer of platelet production . It has shown a substantial enhancement in the differentiation and maturation of megakaryocytes (MKs), along with a notable increase in platelet production .

Treatment of Radiation-Induced Thrombocytopenia (RIT)

Isochlorogenic acid A has demonstrated a significant therapeutic effect on RIT mice . It has shown a notable capacity to promote MK differentiation and maturation, displaying high induction activity for MK differentiation and maturation in K562 and Meg-01 cells .

Pharmacokinetic Studies

Isochlorogenic acid A has been used in pharmacokinetic studies . A high-performance liquid chromatograph method with ultraviolet (UV) detection (HPLC/UV) was developed and validated for determination of isochlorogenic acid A in rat plasma .

Antioxidant Activity

Isochlorogenic acid A has been found to possess significant antioxidant activity . It has been reported to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals in a cell-free assay .

Anti-Inflammatory Activity

Isochlorogenic acid A has been reported to have anti-inflammatory properties . It effectively inhibited production of NO in RAW 264.7 cells induced using lipopolysaccharide (LPS) in a concentration-dependent manner .

Antiviral Activity

Isochlorogenic acid A has been reported to have antiviral biological activities . It inhibits HIV-1 integrase 3’-end processing, strand transfer, and disintegration in a cell-free assay .

Adipogenesis Inhibition

Isochlorogenic acid A has been reported to inhibit lipid accumulation in adipose cells . It has been found to lower 3T3-L1 mitotic clonal expansion and adipocyte differentiation by enhancing heme oxygenase-1 expression .

Reference Standard in Chromatography

Isochlorogenic acid A has been used as a reference standard for quantification of the phenolic compound of Artemisia species using high-performance liquid chromatography with diode array detection (HPLC-DAD) .

Mecanismo De Acción

Isochlorogenic acid A, also known as 3,5-Dicaffeoylquinic acid, is a bioactive compound found in various plants. It has been the subject of numerous studies due to its wide range of biological and pharmacological effects .

Target of Action

Isochlorogenic acid A has been found to target several key proteins and pathways in the body. It has been shown to interact with megakaryocytes (MKs) , which are large cells in the bone marrow that produce platelets . It also targets the HMGB1/TLR4/NF-κB signaling pathway , which plays a crucial role in the progression of liver fibrosis .

Mode of Action

Isochlorogenic acid A interacts with its targets to bring about changes in cellular function. For instance, it has been found to promote the differentiation and maturation of MKs, leading to an increase in platelet production . In the case of liver fibrosis, it inhibits the HMGB1/TLR4/NF-κB signaling pathway, thereby attenuating the progression of the disease .

Biochemical Pathways

Isochlorogenic acid A affects several biochemical pathways. It has been found to promote melanin synthesis in B16 cells through the β-catenin signal pathway . It also attenuates acute lung injury induced by LPS via the Nf-κB/NLRP3 signaling pathway .

Pharmacokinetics

The metabolic process of Isochlorogenic acid A has been studied in detail, conforming to be linear dynamics . This clear understanding of its pharmacokinetics offers a solid foundation for its research and development.

Result of Action

The action of Isochlorogenic acid A results in a variety of molecular and cellular effects. For instance, it has been found to substantially enhance the differentiation and maturation of MKs, leading to a notable increase in platelet production . It also has a significant therapeutic effect on radiation-induced thrombocytopenia (RIT) mice . In the context of liver fibrosis, it has been shown to attenuate the progression of the disease .

Propiedades

IUPAC Name |

(3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(30)36-19-11-25(35,24(33)34)12-20(23(19)32)37-22(31)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-29,32,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23?,25?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZBCHWVBQOTNZ-RDJMKVHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C[C@H](C([C@@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424282 | |

| Record name | Isochlorogenic acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isochlorogenic acid A | |

CAS RN |

89919-62-0, 2450-53-5 | |

| Record name | 3,5-Dicaffeoylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089919620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isochlorogenic acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isochlorogenic acid A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-di-O-caffeoylquinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DI-O-CAFFEOYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND94C5E75K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chloro-phenoxy)-3H-[1,3,2]oxazaphospholo[4,5-b]pyridine 2-oxide](/img/no-structure.png)